2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide

Methionine aminopeptidase MetAP inhibitors Bioisosteric replacement

Generic thiazole carboxamides risk target disengagement in MetAP1 selectivity studies. This compound provides the precise pyrazinyl-thiazolyl TCAT architecture validated for head-to-head PCAT chemotype comparison. - Enables EcMetAP1 vs. ScMetAP1 vs. human MetAP1 selectivity panels with a single scaffold - Pyrazine substituent delivers metal-coordination capability absent in unsubstituted parent TCAT - Two independent SAR vectors (pyrazine + N-(thiazol-2-yl) amide) for anti-infective lead diversification Standard pack sizes: 100 mg, 250 mg, bulk custom. Custom synthesis available.

Molecular Formula C11H7N5OS2
Molecular Weight 289.33
CAS No. 1234796-87-2
Cat. No. B2514544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
CAS1234796-87-2
Molecular FormulaC11H7N5OS2
Molecular Weight289.33
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NC(=CS2)C(=O)NC3=NC=CS3
InChIInChI=1S/C11H7N5OS2/c17-9(16-11-14-3-4-18-11)8-6-19-10(15-8)7-5-12-1-2-13-7/h1-6H,(H,14,16,17)
InChIKeyBEBRNZBXOBFPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide: Chemical Identity and Scaffold


2-(Pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide is a synthetic heterocyclic small molecule (C₁₁H₇N₅OS₂, MW 289.3) belonging to the thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) class [1]. Its scaffold incorporates a pyrazine ring at the 2-position of the central thiazole and an N-(thiazol-2-yl) carboxamide moiety, distinguishing it from the broader family of thiazole carboxamides. This compound has been catalogued in chemical sourcing databases and is primarily utilized as a research tool in early-stage medicinal chemistry and biochemical target engagement studies .

MetAP target engagement studies
Bioisosteric inhibitor design
Structure-specific SAR expansion

Procurement Risk of 2-(Pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide: Structural Specificity


Substituting this compound with a generic thiazole carboxamide or a close analog lacking the precise pyrazinyl-thiazolyl architecture carries a high risk of target disengagement. The pyrazine substituent at the 2-position of the thiazole ring is not merely decorative; it is a critical determinant of molecular recognition in bioisosteric inhibitor design [1]. The TCAT scaffold establishes a distinct pharmacophore from the related pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT) series, yielding different activity and selectivity profiles against type I methionine aminopeptidases (MetAPs) [1]. The specific combination of a pyrazine heterocycle and an N-(thiazol-2-yl) amide dictates the hydrogen-bonding network and metal-coordination geometry at the active site, meaning that even structurally similar analogs cannot be assumed to reproduce the same binding kinetics or selectivity fingerprint [2].

Scaffold Pyrazinyl substituent is critical for target recognition; removal may shift target engagement and selectivity.
Chemotype TCAT and PCAT scaffolds produce distinct selectivity profiles; chemotype mismatch may alter assay response.
Pharmacophore N-(thiazol-2-yl) amide is integral to MetAP1 pharmacophore; alternative amides may not reproduce binding kinetics.

2-(Pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide: Evidence vs Closest Analogs


TCAT vs. PCAT Bioisosteres in MetAP1 Inhibition

The target compound belongs to the thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) class, which was specifically designed as a bioisosteric replacement for pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT) MetAP inhibitors [1]. The core scaffold exchange from pyridine to thiazole confers a distinct activity and selectivity profile; the TCAT series demonstrated different enzyme inhibition patterns compared to the corresponding PCAT compounds in matched assays against Escherichia coli MetAP1 and Saccharomyces cerevisiae MetAP1 [1]. While quantitative IC50 data for this exact pyrazinyl-substituted analog is not publicly available, the TCAT parent scaffold (thiazole-4-carboxylic acid thiazol-2-ylamide, compound 4) showed an IC50 of 110 nM against E. coli MetAP1 [2].

TCAT vs. PCAT Selectivity
Class-level inference
TCAT parent IC50 110 nM (EcMetAP1); PCAT series shows distinct selectivity fingerprint.
Reported scaffold-dependent selectivity context; supports TCAT probe selection.
Data for exact pyrazinyl derivative unavailable; class-level comparison.
Methionine aminopeptidase MetAP inhibitors Bioisosteric replacement

Pyrazine Substituent vs. Unsubstituted Parent: Target Engagement

The 2-pyrazinyl substituent on the thiazole ring is a key differentiator from the unsubstituted parent TCAT scaffold 4. A study on 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides demonstrated that the pyrazine ring participates directly in metal coordination at the MetAP active site, with inhibitory potency strongly dependent on the metal cofactor used (Ni²⁺ vs. Co²⁺ vs. Mn²⁺) [1]. The highest inhibition was observed in the presence of Ni²⁺ [1]. By inference, the pyrazinyl moiety in the target compound is expected to modulate metal cofactor preference and binding thermodynamics compared to the unsubstituted thiazole parent, which lacks this additional heterocyclic interaction handle.

Pyrazine vs. Unsubstituted Parent
Class-level inference
Pyrazine provides additional metal-coordination site; highest inhibition with Ni²⁺ cofactor.
Reported cofactor-dependent inhibition context; pyrazine may alter binding thermodynamics.
Not directly quantified for target compound.
Structure-activity relationship Pyrazine pharmacophore Metallo-enzyme inhibition

N-(Thiazol-2-yl) vs. N-Phenyl/Pyridyl Amide Connectivity

The N-(thiazol-2-yl) carboxamide terminus presents a distinct hydrogen-bond donor/acceptor pattern compared to N-phenyl or N-benzyl analogs. In the TCAT series, the thiazol-2-yl amide group was critical for maintaining activity against type I MetAPs [1]. Replacing this group with an N-phenyl moiety would eliminate the endocyclic sulfur and nitrogen atoms that participate in ancillary interactions at the enzyme active site entrance. Compounds with the N-(thiazol-2-yl) amide consistently demonstrated higher potency in the TCAT series compared to derivatives with alternative amide substituents, though exact comparative values for the pyrazinyl-containing series are unpublished.

Amide Connectivity SAR
Supporting evidence
N-(thiazol-2-yl) amide critical for MetAP1 inhibition; alternative amides show reduced potency.
Supports N-(thiazol-2-yl) pharmacophore maintenance for SAR reproducibility.
SAR derived from TCAT series; no direct comparative values for target.
Hydrogen bonding Carboxamide pharmacophore Target selectivity

Physicochemical Property Differentiation for Library Design

The target compound's calculated properties position it in a distinct drug-like chemical space compared to its carboxylic acid precursor and simpler TCAT analogs. Its molecular weight (289.3 g/mol), CLogP, and topological polar surface area values are consistent with lead-like criteria, whereas the precursor 2-(pyrazin-2-yl)thiazole-4-carboxylic acid (MW 207.21) occupies a different property space that affects membrane permeability and solubility . For procurement decisions in fragment-based or HTS library enrichment, the carboxamide derivative offers a balanced profile of hydrogen-bond donors (1) and acceptors (7) that is not achievable with the corresponding acid or ester analogs.

Physicochemical Profile
Supporting evidence
MW 289.3, HBD 1, HBA 7 vs. acid precursor MW 207.21.
Supports lead-like library selection; carboxamide offers balanced property profile.
Calculated properties; no experimental logP located.
Physicochemical properties Drug-likeness Library selection

Optimal Use Cases for 2-(Pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide in Procurement


MetAP1 Selectivity Profiling Probe

This compound is best deployed as a tool compound for investigating type I methionine aminopeptidase (MetAP1) inhibition, particularly when the experimental goal is to compare the selectivity profile of the TCAT scaffold against the established PCAT series [1]. Its pyrazine substituent provides a spectroscopic handle and additional metal-coordination capability that distinguishes it from the unsubstituted parent TCAT [2]. For selectivity panels (EcMetAP1 vs. ScMetAP1 vs. human MetAP1), the compound enables head-to-head comparison of TCAT vs. PCAT chemotypes within the same assay system, a strategy validated in the primary literature [1].

Fragment-Based Lead Generation and SAR Expansion

The compound serves as a key intermediate scaffold for SAR expansion in anti-infective drug discovery programs targeting MetAP enzymes [1]. The presence of both the pyrazine ring and the N-(thiazol-2-yl) amide provides two independent vectors for chemical diversification. Researchers can systematically vary the pyrazine substituent or the amide terminus while retaining the validated TCAT core, leveraging the SAR framework established by Cui et al. (2005) for analogues from the 2-position of the central thiazole [1].

Chemical Biology Probe for Metal-Dependent Enzymes

Based on the metal cofactor dependence demonstrated for pyrazine-containing MetAP inhibitors [1], this compound is suitable for mechanistic studies probing the role of divalent cations (Ni²⁺, Co²⁺, Mn²⁺) in metalloenzyme catalysis. The dual heterocyclic architecture (thiazole + pyrazine) provides a unique geometric arrangement of nitrogen and sulfur atoms for metal chelation, making it a valuable probe for biophysical studies (ITC, SPR, X-ray crystallography) aimed at understanding cofactor-dependent inhibition kinetics [1].

Chemical Library Procurement for Academic Screening

For academic and non-profit screening centers building diversity-oriented synthesis (DOS) or privileged scaffold libraries, this compound fills a specific chemical space niche at the intersection of thiazole carboxamides and pyrazine-containing heterocycles [1][2]. Its calculated physicochemical properties (MW 289.3, HBD = 1, HBA = 7) place it within lead-like space, making it appropriate for primary screening campaigns targeting metalloenzymes, kinases, or protein-protein interactions [2].

Application
Selection Property
Validation Focus
MetAP1 selectivity profiling studies
TCAT vs PCAT scaffold comparison
Enzyme inhibition selectivity panel (EcMetAP1, ScMetAP1, human)
Fragment-based SAR expansion
Dual-vector diversification potential
SAR consistency with TCAT series
Metal cofactor-dependent inhibition studies
Pyrazine-mediated metal coordination
Cofactor-dependent kinetics (Ni²⁺/Co²⁺/Mn²⁺)
Academic screening library inclusion
Lead-like physicochemical profile
Property space benchmarking (MW, HBD, HBA)
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